Sodium 2-methoxypropane-1-sulfinate
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Overview
Description
Sodium 2-methoxypropane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₉NaO₃S. It is a sodium salt of 2-methoxypropane-1-sulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methoxypropane-1-sulfinate typically involves the reaction of 2-methoxypropane-1-sulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or evaporation of the solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the reaction of 2-methoxypropane-1-sulfinic acid with sodium carbonate or sodium bicarbonate in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-methoxypropane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Sodium 2-methoxypropane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organosulfur compounds, including sulfonamides, sulfones, and sulfides.
Biology: It is used in the study of sulfur-containing biomolecules and their interactions.
Mechanism of Action
The mechanism of action of sodium 2-methoxypropane-1-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Comparison: Sodium 2-methoxypropane-1-sulfinate is unique due to its methoxy group, which imparts different reactivity and properties compared to other sodium sulfinates. For example, sodium methanesulfinate and sodium ethanesulfinate lack the methoxy group, resulting in different chemical behavior and applications .
Biological Activity
Sodium 2-methoxypropane-1-sulfinate is a sulfonate compound that has garnered interest in various fields, particularly in organic synthesis and pharmaceuticals. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a methoxypropane backbone with a sulfonate group, which contributes to its high polarity and solubility in water. The molecular formula is C5H11NaO3S. Its structure allows for diverse reactivity, particularly in forming thiosulfonates, sulfides, and sulfones, making it a versatile building block in synthetic chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated across several models. Key areas of focus include:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.
Cytotoxicity Studies
In recent studies, this compound was tested against several human tumor cell lines. The results indicated varying degrees of cytotoxicity, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines such as RKO, PC-3, and HeLa . Below is a summary of the cytotoxicity data:
Cell Line | IC50 (µM) | Notes |
---|---|---|
RKO | 60.70 | Most sensitive |
PC-3 | 49.79 | Most sensitive |
HeLa | 78.72 | Significant effect observed |
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. In vitro assays revealed effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects appears to be linked to its ability to interact with cellular components and disrupt metabolic processes. It is hypothesized that the sulfonate group may play a critical role in these interactions, potentially influencing signaling pathways associated with cell growth and apoptosis.
Case Study 1: Cancer Cell Line Sensitivity
A detailed study assessed the sensitivity of different cancer cell lines to this compound. The researchers conducted experiments where cells were treated with varying concentrations of the compound over a specified duration. The findings highlighted that certain cell lines exhibited significant morphological changes indicative of cytotoxicity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against common pathogens. The results showed that the compound effectively inhibited bacterial growth at specific concentrations, reinforcing its potential application in developing new antimicrobial agents.
Properties
Molecular Formula |
C4H9NaO3S |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
sodium;2-methoxypropane-1-sulfinate |
InChI |
InChI=1S/C4H10O3S.Na/c1-4(7-2)3-8(5)6;/h4H,3H2,1-2H3,(H,5,6);/q;+1/p-1 |
InChI Key |
JPNFKJKGYLHEAE-UHFFFAOYSA-M |
Canonical SMILES |
CC(CS(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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